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molecular formula C8H19OP B7774341 1-Butylphosphonoylbutane

1-Butylphosphonoylbutane

Cat. No. B7774341
M. Wt: 162.21 g/mol
InChI Key: CSILLBGWWDXKNC-UHFFFAOYSA-N
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Patent
US05298644

Procedure details

35 g (0.1 mol) of 2.4-di-tert.-butylphenyl dibutylphosphinite from Example 5 were reacted in 100 ml of acetonitrile with 2.0 g (0.11 mol) of water at 20° C., and the mixture was then stirred at 70° C. for 1 hour. The solvent was distilled off in vacuo, 50 ml of water and 100 ml of ethyl acetate were added, the phases were separated, and the organic phase was extracted two more times with 50 ml each of water. The combined aqueous phases were evaporated, and the residue distilled in vacuo, giving 10.2 g (70%) of a colorless liquid having a boiling point of 102° to 104° C./0.25 mbar.
Name
2.4-di-tert.-butylphenyl dibutylphosphinite
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([P:5]([CH2:21][CH2:22][CH2:23][CH3:24])[O:6]C1C=CC(C(C)(C)C)=CC=1C(C)(C)C)[CH2:2][CH2:3][CH3:4].O>C(#N)C>[CH2:1]([PH:5](=[O:6])[CH2:21][CH2:22][CH2:23][CH3:24])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
2.4-di-tert.-butylphenyl dibutylphosphinite
Quantity
35 g
Type
reactant
Smiles
C(CCC)P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)CCCC
Name
Quantity
2 g
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuo, 50 ml of water and 100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted two more times with 50 ml each of water
CUSTOM
Type
CUSTOM
Details
The combined aqueous phases were evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)P(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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